barium(2+);4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate
Description
Barium(2+);4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate is a coordination complex featuring a barium cation paired with an azo-linked aromatic sulfonate anion. This compound belongs to the family of azo dyes, characterized by the presence of the –N=N– (diazenyl) group, which imparts vivid coloration and photochemical properties.
Properties
IUPAC Name |
barium(2+);4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H12N2O9S2.3Ba/c2*20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;;/h2*1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;;/q;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFJNPUESUSMAM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].C1=CC=C(C(=C1)C(=O)O)N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Ba+2].[Ba+2].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H18Ba3N4O18S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065941 | |
| Record name | C.I. Pigment Red 60, barium salt (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15782-06-6 | |
| Record name | Pigment Red 60 barium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015782066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-[2-(2-hydroxy-3,6-disulfo-1-naphthalenyl)diazenyl]-, barium salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Red 60, barium salt (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium 2-[(2-hydroxy-3,6-disulphonato-1-naphthyl)azo]benzoate (3:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sulfonation of Naphthalene
The first step involves sulfonating naphthalene to produce 2,7-naphthalenedisulfonic acid. This is achieved through a two-stage process:
Stage 1: Concentration of 1,6-Naphthalenedisulfonic Acid
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Reagents : 1,6-Naphthalenedisulfonic acid mother liquor (30–70% water content).
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Conditions : Reduced-pressure concentration (-0.08 to -0.095 MPa) at ≤180°C until water content reaches 14–15%.
Stage 2: Isomerization to 2,7-Disulfonate
Diazo Coupling
The 2,7-naphthalenedisulfonic acid is then functionalized with an azo group.
Step A: Diazotization
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Base Compound : 2-Naphthylamine-6-sulfonic acid.
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Reagents : Sodium nitrite (NaNO₂), hydrochloric acid (HCl).
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Key Reaction :
Step B: Coupling with 2-Carboxyphenol
Salt Formation with Barium
The final step involves converting the sulfonated azo dye into its barium salt.
Process :
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Salification : React the acid form with barium hydroxide (Ba(OH)₂) or carbonate (BaCO₃).
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Purification : Centrifugation and washing to remove byproducts.
Stoichiometry :
Industrial and Academic Variations
Alternative Sulfonation Routes
A 2012 patent (CN102993061B) describes a modified sulfonation process using 1,6-naphthalenedisulfonic acid mother liquor. Key advantages include reduced energy consumption and waste generation.
Chemical Reactions Analysis
Types of Reactions
barium(2+);4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
barium(2+);4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate has numerous applications in scientific research:
Chemistry: Used as a standard pigment in analytical chemistry for studying colorimetric properties and reactions.
Biology: Employed in histological staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for potential use in drug delivery systems due to its stability and non-toxic nature.
Industry: Widely used in the production of high-quality paints, inks, and plastics due to its excellent color stability and resistance to environmental factors
Mechanism of Action
The mechanism by which barium(2+);4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate exerts its effects is primarily based on its chemical structure. The azo bond and aromatic rings contribute to its strong color properties by absorbing specific wavelengths of light. The barium salt form enhances its stability and insolubility in water, making it suitable for various applications. The pigment interacts with substrates through physical adsorption and dispersion, ensuring uniform coloration .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare the target compound with structurally and functionally related molecules, focusing on synthesis, spectroscopic properties, and physicochemical behavior.
Azo Dyes with Sulfonamide/Sulfonate Functionalities
Compounds such as 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) and 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) () share key features with the target compound:
- Synthesis : Synthesized via diazonium salt coupling, a method likely applicable to the target compound. The reaction conditions (0–5°C, pyridine solvent) ensure controlled azo bond formation .
- Spectroscopic Properties :
- IR : Strong absorption at ~2214 cm⁻¹ (C≡N) and ~1664 cm⁻¹ (C=O) in 13a and 13b . The target compound may exhibit similar peaks for its carboxylate and diazenyl groups.
- ¹H-NMR : Aromatic protons in 13a appear at δ 7.20–7.92 ppm, comparable to the naphthalene and phenyl protons in the target compound .
- Solubility : Sulfonamide groups in 13a/b confer moderate solubility in polar aprotic solvents (e.g., DMSO). The target compound’s sulfonate groups likely enhance aqueous solubility.
Key Difference : The sulfonate groups in the target compound (vs. sulfonamide in 13a/b) may reduce hydrogen-bonding interactions, altering crystallization behavior and thermal stability.
Metal-Organic Salts: Cadmium Oxalate (CdC₂O₄)
Cadmium oxalate () shares the metal-anion structural motif but differs in composition and application:
- Structure : Cd²+ coordinates with oxalate (C₂O₄²⁻), forming a simpler ionic lattice vs. the target compound’s polyfunctional anion .
- Toxicity : Cadmium is highly toxic and environmentally hazardous, whereas barium salts are generally safer, albeit with regulated exposure limits .
- Applications : Cadmium oxalate is used in electroplating and catalysis, while barium azo-sulfonates may serve as dyes or optical materials due to their chromophoric systems.
Key Similarity : Both compounds exhibit thermal stability, though barium’s larger ionic radius may enhance lattice energy in the target compound.
Other Barium-Containing Azo Complexes
- High Melting Points : Often exceeding 250°C due to strong ionic interactions.
- UV-Vis Absorption : Strong absorbance in the visible range (λmax ~500 nm) due to extended conjugation.
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Spectroscopic Comparison of Azo Compounds
| Compound | IR Peaks (cm⁻¹) | ¹H-NMR (δ, ppm) |
|---|---|---|
| Target Barium Azo-Sulfonate | ~1660 (C=O), ~1400 (SO₃⁻) | 7.0–8.5 (aromatic protons) |
| 13a | 1664 (C=O), 2214 (C≡N) | 7.20–7.92 (ArH) |
Biological Activity
Barium(2+);4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate, commonly referred to as a synthetic organic pigment, has garnered attention for its potential biological activities beyond its industrial applications. This compound, characterized by its vibrant red color and stability, is primarily utilized in paints, inks, and plastics. However, emerging research highlights its interactions at the biological level, particularly in the fields of medicinal chemistry and biochemistry.
Chemical Structure and Properties
The compound is an azo dye that features a complex structure with multiple functional groups. Its IUPAC name is this compound. The presence of the barium ion enhances the stability of the molecule while contributing to its insolubility in water, making it suitable for various applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 1310.8 g/mol |
| CAS Number | 15782-06-6 |
| Color | Vibrant red |
The biological activity of this compound can be attributed to its chemical structure. The azo bond and aromatic rings are known to interact with biological substrates through mechanisms such as:
- Physical adsorption : The compound can adhere to various biological surfaces, influencing colorimetric assays.
- Chemical interactions : The functional groups can participate in hydrogen bonding and other interactions with biomolecules.
1. Histological Staining
The compound has been employed in histological techniques to stain specific structures within biological tissues. Its ability to bind selectively to certain cellular components makes it valuable in microscopy and pathology.
2. Drug Delivery Systems
Research indicates potential applications in drug delivery due to its stability and non-toxic nature. The compound's structure suggests it could serve as a carrier for therapeutic agents, particularly in targeting cancer cells.
3. Antimicrobial Activity
Emerging studies have explored the antimicrobial properties of similar azo compounds. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results against various pathogens.
Case Studies and Research Findings
Recent investigations into substituted naphthalene derivatives have provided insights into the biological activity of compounds similar to this compound:
- Inhibition of Photosynthetic Electron Transport :
- Antimycobacterial Activity :
- Cytotoxicity Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
